4-(4-bromophenyl)-N-(3-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
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Overview
Description
This compound is a fascinating member of the azulene family, characterized by its intricate structure. Let’s break it down:
Chemical Formula: CHBrClN
Molecular Weight: 348.632 g/mol
CAS Number: 618092-74-3
Preparation Methods
Synthetic Routes:: While detailed synthetic routes for this specific compound are scarce, we can infer that it involves the condensation of appropriate precursors. These precursors likely contain the bromophenyl, chlorophenyl, and phenyl moieties. The exact sequence of reactions would depend on the desired stereochemistry and regioselectivity.
Industrial Production:: Unfortunately, industrial-scale production methods for this compound remain undisclosed. research laboratories may synthesize it for specialized applications.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: Given its aromatic rings, this compound likely undergoes electrophilic aromatic substitution (e.g., halogenation, nitration).
Reduction: Reduction of the azulene core could yield interesting derivatives.
Oxidation: Oxidation reactions may modify the amide or phenyl groups.
Halogenation: NBS (N-bromosuccinimide), HBr, or Br in an inert solvent.
Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation.
Oxidation: Oxidizing agents like KMnO or CrO.
Major Products:: The specific products depend on the reaction conditions and substituents. Potential products include halogenated derivatives, reduced forms, and oxidized species.
Scientific Research Applications
Chemistry::
Structural Studies: Investigating the unique azulene framework.
Catalysis: Exploring its potential as a catalyst or ligand.
Drug Discovery: Screening for biological activity (e.g., anti-inflammatory, anticancer).
Molecular Imaging: Due to its distinctive structure, it might serve as a fluorescent probe.
Materials Science: Incorporating azulene-based compounds into polymers or materials.
Dyes and Pigments: Potential use in colorants.
Mechanism of Action
The exact mechanism remains speculative, but potential targets could involve cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related azulene derivatives:
- Other halogenated azulenes with similar structural motifs.
1-(3-bromophenyl)-4-ph-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene: (CAS: 301860-42-4) .
Properties
Molecular Formula |
C28H22BrClN4O |
---|---|
Molecular Weight |
545.9 g/mol |
IUPAC Name |
6-(4-bromophenyl)-N-(3-chlorophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C28H22BrClN4O/c29-20-14-12-18(13-15-20)24-23-11-4-5-16-33-26(19-7-2-1-3-8-19)32-34(28(23)33)25(24)27(35)31-22-10-6-9-21(30)17-22/h1-3,6-10,12-15,17H,4-5,11,16H2,(H,31,35) |
InChI Key |
VKPLYXBWNBPQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3=C(C1)C(=C(N3N=C2C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)Cl)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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